Acotiamide Impurity 6 Maleate
CAS No.: 185103-81-5
Cat. No.: VC0195538
Molecular Formula: C26H36N4O9S
Molecular Weight: 580.653
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185103-81-5 |
---|---|
Molecular Formula | C26H36N4O9S |
Molecular Weight | 580.653 |
Standard InChI | InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | YKSFNGAJFVKGIY-BTJKTKAUSA-N |
SMILES | CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Physical and Chemical Properties
Acotiamide Impurity 6 Maleate appears physically as a yellow powder or solid . Its solubility profile indicates it is:
-
Soluble in methanol
-
Soluble in DMSO (may require sonication for complete dissolution)
-
Slightly soluble in water (heating may be required for dissolution)
For optimal stability, the compound is typically stored at room temperature in dry conditions .
Analytical Characterization and Detection Methods
Spectroscopic Analysis Techniques
The identification and characterization of Acotiamide Impurity 6 Maleate typically involve multiple complementary analytical techniques:
-
Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular structure based on its characteristic mass-to-charge ratio pattern .
-
Nuclear Magnetic Resonance Spectroscopy: Proton NMR (H1NMR) provides detailed structural information by analyzing the hydrogen environments within the molecule .
-
High-Performance Liquid Chromatography: HPLC serves as the primary method for purity determination, with typical purity standards exceeding 95% .
Table 1: Standard Analytical Parameters for Acotiamide Impurity 6 Maleate Characterization
Test Parameter | Methodology | Acceptance Criteria | Typical Result |
---|---|---|---|
Appearance | Visual inspection | Solid | Yellow powder/solid |
Structural Identification | LCMS | Confirm to structure | Conforms |
Purity Assessment | HPLC | >95% | >95% |
Structural Confirmation | H1NMR | Confirm to structure | Conforms |
Solubility | Dissolution testing | Soluble in Methanol/DMSO | Conforms |
Chromatographic Detection Methods
High-Performance Liquid Chromatography (HPLC) serves as the standard method for detection and quantification of Acotiamide Impurity 6 Maleate. The optimized HPLC conditions typically include:
-
Mobile Phase Composition:
-
Gradient Elution Profile:
-
Detection Parameters:
Sample Preparation and Detection Sensitivity
Sample preparation for analysis typically follows this protocol:
-
Precise weighing of 10-20 mg of sample
-
Dissolution in methanol-water mixture (1:1)
-
Dilution to appropriate concentration
The sensitivity of detection methods for related acotiamide impurities demonstrates the following parameters:
Table 2: Detection and Quantification Limits for Acotiamide and Related Impurities
Compound | Detection Limit (μg/mL) | Quantification Limit (μg/mL) |
---|---|---|
Acotiamide hydrochloride hydrate | 0.36 | 0.72 |
Impurity F | 0.15 | 0.30 |
Impurity E | 0.23 | 0.46 |
Impurity C | 0.80 | 1.60 |
Impurity D | 0.32 | 0.64 |
Impurity G | 0.32 | 0.65 |
Impurity B | 0.19 | 0.38 |
Impurity A | 0.19 | 0.37 |
These detection limits ensure that even trace amounts of impurities can be identified and quantified, supporting stringent quality control in pharmaceutical manufacturing .
Relationship to Acotiamide and Pharmaceutical Significance
Acotiamide: Therapeutic Profile and Mechanism
To understand the significance of Acotiamide Impurity 6 Maleate, it is essential to contextualize it within the framework of its parent compound, acotiamide. Acotiamide hydrochloride received its first global regulatory approval in Japan in 2013 for treating functional dyspepsia symptoms, including postprandial fullness, upper abdominal bloating, and early satiety .
The therapeutic action of acotiamide involves:
-
Enhancement of acetylcholine release through antagonistic activity on muscarinic types 1 and 2 autoreceptors in the enteric nervous system
-
Inhibition of acetylcholinesterase activity
-
Potential direct effects on the gut and indirect actions through the brain-gut axis
These mechanisms improve upper gastrointestinal motility, relieving abdominal symptoms arising from impaired GI motility in functional dyspepsia patients. Clinical studies have demonstrated that acotiamide significantly increases gastric accommodation and accelerates gastric emptying compared to placebo treatments .
Inspection Project | Sample 1 | Sample 2 | Sample 3 |
---|---|---|---|
Impurity A | Not detected | Not detected | Not detected |
Impurity B | Not detected | Not detected | Not detected |
Impurity C | Not detected | Not detected | Not detected |
Impurity D | Not detected | Not detected | Not detected |
Impurity E | Not detected | Not detected | Not detected |
Impurity F | Not detected | Not detected | Not detected |
Impurity G | Not detected | Not detected | Not detected |
Other single impurity | 0.03% | 0.03% | 0.02% |
Total impurities | 0.07% | 0.06% | 0.04% |
These results demonstrate the stringent quality control applied to acotiamide formulations, ensuring minimal impurity levels in the final pharmaceutical product .
Parameter | Specification |
---|---|
Purity | Typically >95% |
Form | Powder/Solid |
Storage Conditions | Room temperature, dry place |
Research Applications | Pharmaceutical intermediates, Material synthesis, Analytical reference standard |
Restrictions | For research use only, not for human or veterinary use |
The compound is typically synthesized through multiple steps, starting from raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine, which undergo a series of reactions including condensation and cyclization to form the final product.
Clinical Relevance in Acotiamide Research
Impact on Acotiamide Efficacy Studies
The control of impurities, including Acotiamide Impurity 6 Maleate, is crucial for ensuring the validity of clinical efficacy studies involving acotiamide. Clinical trials have demonstrated significant therapeutic benefits of acotiamide in treating functional dyspepsia:
-
Improved Gastric Function: Acotiamide significantly increases gastric accommodation compared to placebo (p = 0.04 vs. p = 0.08) and accelerates gastric emptying (p = 0.02 vs. p = 0.59) .
-
Symptom Relief: The compound significantly improves total Gastrointestinal Symptom Rating Scale (GSRS) scores compared to placebo (p = 0.0007 vs. p = 0.14) .
-
Psychological Benefits: Acotiamide significantly improves Hospital Anxiety and Depression Scale (HADS) anxiety scores compared to placebo (p = 0.04 vs. p = 0.20) .
Extended-Release Formulation Studies
Recent research has explored extended-release formulations of acotiamide, comparing once-daily administration with traditional three-times-daily dosing:
Table 5: Comparison of Extended-Release vs. Standard Acotiamide Formulations
Endpoint | Acotiamide ER 300 mg OD (N=109) | Acotiamide 100 mg TID (N=110) | Difference (95% CI) | p-value |
---|---|---|---|---|
Primary endpoint responder rate using OTE (PP) | 92.66% | 94.39% | −1.7 (−8.3, 4.8) | 0.7835 |
Secondary endpoints elimination rate (PP) | 38.53% | 37.38% | −1.1 (−14.1, 11.8) | 0.8892 |
Primary endpoint responder rate using OTE (ITT) | 92.66% | 92.73% | −0.1 (−7.0, 6.8) | 1.0000 |
These results demonstrate comparable efficacy between the extended-release formulation (once daily) and the standard formulation (three times daily), suggesting potential benefits for patient convenience and compliance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume